2-amino-4-[3-bromo-4-(2-naphthylmethoxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Overview
Description
2-amino-4-[3-bromo-4-(2-naphthylmethoxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C27H21BrN2O3 and its molecular weight is 501.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 500.07356 g/mol and the complexity rating of the compound is 887. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
The compound 2-amino-4-[3-bromo-4-(2-naphthylmethoxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a part of the broader family of chromene derivatives, which are known for their diverse applications in scientific research. These compounds are synthesized through various multicomponent reactions, offering a versatile platform for the development of new materials with potential biological and industrial applications. For instance, a similar derivative, 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, was synthesized through an electrocatalytic multicomponent assembling approach, demonstrating the efficiency of such methods in producing chromene derivatives with high yields (Vafajoo et al., 2014).
Anticancer Properties
The structural analogs of this compound have been extensively studied for their anticancer properties. For example, benzochromene derivatives have shown increased Bax/Bcl-2 ratio and caspase-dependent apoptosis in colorectal cancer cell lines, indicating their potential as chemotherapeutic agents (Hanifeh Ahagh et al., 2019). This research highlights the importance of chromene derivatives in the development of new cancer treatments.
Corrosion Inhibition
Chromene derivatives have also been investigated for their corrosion inhibition properties. Studies have demonstrated that certain naphthyridine derivatives, closely related to the compound , exhibit significant corrosion inhibition efficiency on mild steel in acidic environments (Singh et al., 2016). This suggests potential industrial applications in protecting metals against corrosion.
Antimicrobial Activity
The antimicrobial potential of chromene derivatives further extends the application spectrum of these compounds. For instance, the oxidative difunctionalisation of similar chromene compounds has led to derivatives with notable antibacterial and antifungal activities (Nagamani et al., 2019). This property is crucial for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi.
Properties
IUPAC Name |
2-amino-4-[3-bromo-4-(naphthalen-2-ylmethoxy)phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21BrN2O3/c28-21-13-19(25-20(14-29)27(30)33-24-7-3-6-22(31)26(24)25)10-11-23(21)32-15-16-8-9-17-4-1-2-5-18(17)12-16/h1-2,4-5,8-13,25H,3,6-7,15,30H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXABCBRYQJYLHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OCC4=CC5=CC=CC=C5C=C4)Br)C(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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